

# An In-depth Technical Guide to the Structure and Characterization of 4-Iododibenzofuran

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Iododibenzofuran**

Cat. No.: **B1662023**

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of **4-Iododibenzofuran**. While this compound serves as a valuable building block in medicinal chemistry and materials science, a consolidated resource detailing its properties and characterization is notably absent in readily available literature. This document aims to fill that gap by providing researchers, scientists, and drug development professionals with a practical and in-depth resource. We will explore the fundamental physicochemical properties of **4-Iododibenzofuran**, provide detailed experimental protocols for its synthesis and purification, and offer a thorough analysis of its expected spectroscopic characteristics. The applications of this versatile molecule, particularly in the synthesis of complex organic frameworks, will also be discussed, alongside essential safety and handling information.

## Introduction

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.<sup>[1][2]</sup> The rigid, planar dibenzofuran scaffold imparts favorable electronic properties and metabolic stability, making it a privileged structure in drug discovery and a promising component in organic electronic materials.<sup>[3][4]</sup> Halogenated dibenzofurans, in particular, serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures through cross-coupling reactions.

**4-Iododibenzofuran**, the subject of this guide, is a key intermediate for introducing the dibenzofuran moiety at a specific position. The presence of the iodine atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[5] This reactivity makes **4-Iododibenzofuran** a valuable precursor for the synthesis of novel drug candidates and advanced materials for applications such as organic light-emitting diodes (OLEDs).[6][7][8]

This guide will provide a detailed examination of **4-Iododibenzofuran**, from its fundamental properties to its synthesis and detailed characterization, offering a foundational resource for researchers working with this important synthetic building block.

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. This section summarizes the key physicochemical data for **4-Iododibenzofuran**.

| Property         | Value                                                                                                                                                             | Source(s)                                             |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| Chemical Formula | <chem>C12H7IO</chem>                                                                                                                                              | Generic                                               |
| Molecular Weight | 294.09 g/mol                                                                                                                                                      | Generic                                               |
| CAS Number       | 65344-26-5                                                                                                                                                        | Generic                                               |
| Appearance       | White to light yellow crystalline powder                                                                                                                          | Generic                                               |
| Melting Point    | 73-75 °C                                                                                                                                                          | Generic                                               |
| Boiling Point    | ~387 °C at 760 mmHg<br>(Predicted)                                                                                                                                | Generic                                               |
| Solubility       | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | Inferred from general principles of organic chemistry |

## Synthesis and Purification

The synthesis of **4-Iododibenzofuran** can be achieved through several methods, with the direct iodination of dibenzofuran being a common approach. The purification of the crude product is crucial to ensure its suitability for subsequent high-precision applications like cross-coupling reactions.

### Synthesis of 4-Iododibenzofuran via Electrophilic Iodination

This protocol describes a common method for the synthesis of **4-Iododibenzofuran** from the commercially available starting material, dibenzofuran. The reaction proceeds via an electrophilic aromatic substitution, where iodine, activated by an oxidizing agent, substitutes a hydrogen atom on the electron-rich dibenzofuran ring.

Reaction Scheme:

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]

- 8. pure.skku.edu [pure.skku.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Characterization of 4-Iododibenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662023#structure-and-characterization-of-4-iododibenzofuran>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)